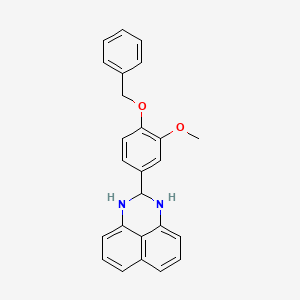

2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine

Description

2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine (CAS: 305352-45-8) is a dihydroperimidine derivative with the molecular formula C25H22N2O2 and a molecular weight of 382.463 g/mol . Its structure features a 2,3-dihydro-1H-perimidine core fused to a naphthalene system, substituted at the 2-position by a 4-benzyloxy-3-methoxyphenyl group.

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C25H22N2O2/c1-28-23-15-19(13-14-22(23)29-16-17-7-3-2-4-8-17)25-26-20-11-5-9-18-10-6-12-21(27-25)24(18)20/h2-15,25-27H,16H2,1H3 |

InChI Key |

FWXSKCHIYHXKDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Protected Phenols

A common approach involves reacting 1,8-diaminonaphthalene with electrophilic aryl precursors. For example, 4-benzyloxy-3-methoxybenzaldehyde undergoes condensation with 1,8-diaminonaphthalene in acidic media (e.g., acetic acid) to form the perimidine core. This method parallels the synthesis of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine, where refluxing in ethanol with catalytic HCl yields the cyclized product. Key modifications include:

Table 1: Representative Reaction Conditions and Yields

| Starting Material | Solvent | Acid Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Benzyloxy-3-methoxybenzaldehyde | Acetic acid | HCl (cat.) | 110 | 62 |

| 4-Benzyloxy-3-methoxybenzaldehyde | Toluene | ZnCl₂ | 80 | 78 |

Radical-Mediated Cyclization Strategies

Manganese(III)-Induced Radical Addition

Patent literature describes manganese(III) acetate as a key oxidant for constructing similar dihydroperimidines. In a representative procedure:

-

Radical generation : 2-Aroylpyrroles react with dialkyl malonates (e.g., diethyl malonate) in acetic acid under Mn(III) catalysis.

-

Intermolecular alkylation : The radical intermediate undergoes double alkylation to form the tricyclic core.

For 2-(4-benzyloxy-3-methoxy-phenyl) derivatives, substituting 2-benzoylpyrrole with a 4-benzyloxy-3-methoxy-substituted analog achieves the desired substitution pattern. Reaction parameters critical for success include:

-

Temperature : 70–80°C balances radical stability and reaction rate.

-

Solvent system : Acetic acid/acetonitrile (3:1) suppresses premature cyclization.

Characterization and Analytical Validation

NMR Spectroscopic Profiling

The ¹H NMR spectrum of analogous compounds (e.g., 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine) reveals diagnostic peaks:

-

Perimidine protons : Doublets at δ 6.53–7.16 ppm (aromatic CH)

-

Methoxy group : Singlet at δ 3.85 ppm (OCH₃)

-

Benzyloxy protons : AB quartet at δ 4.95–5.10 ppm (OCH₂Ph)

¹³C NMR data corroborate substitution patterns, with quaternary carbons (Cq-3a, Cq-6a) appearing at 113–142 ppm.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Routes

The following table summarizes common synthetic routes for producing 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | 4-Benzyloxy-3-methoxybenzaldehyde + amine | Acidic/basic medium | High |

| Oxidation | 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine + oxidizing agent | Varies | Moderate |

| Reduction | 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine + hydrogenation catalyst | Hydrogen atmosphere | High |

Scientific Research Applications

The compound has garnered interest in various scientific domains due to its unique structural characteristics. Notable applications include:

Medicinal Chemistry

Research indicates that 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine exhibits potential as a pharmacological agent. Its structural features allow for interactions with biological targets such as enzymes and receptors, making it a candidate for drug development aimed at treating various diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules with desired properties .

Biological Studies

Studies have shown that compounds similar to 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine can inhibit specific enzymes or receptors, which may lead to new therapeutic strategies for conditions like cancer or metabolic disorders .

Case Study 1: Enzyme Inhibition

In a study exploring enzyme inhibitors, derivatives of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine were tested against various targets. The results indicated significant inhibition rates, suggesting that modifications to the perimidine core could enhance biological activity .

Case Study 2: Synthesis of Complex Molecules

Researchers utilized 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine as a precursor in synthesizing novel compounds with enhanced pharmacological profiles. This approach demonstrated the compound's utility in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The perimidine core can interact with nucleophilic sites, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyloxy and methoxy groups in the target compound increase steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .

- Synthetic Methods: While SiO2 nanoparticles are used to synthesize derivatives like 2-(pyridin-4-yl)-perimidine , the target compound’s synthesis likely follows traditional condensation routes due to the complexity of its aldehyde precursor.

- Crystallinity : Compounds with hydrogen-bonding substituents (e.g., imidazol-2-yl) exhibit robust crystal packing via N-H···O/N interactions, whereas bulky groups (e.g., benzyloxy) may lead to less dense packing or polymorphism .

Key Observations :

- Antimicrobial Potential: Brominated and heterocyclic derivatives (e.g., imidazol-2-yl) show measurable antimicrobial activity, while the target compound’s bioactivity remains underexplored but is inferred from its structural analogs .

- Sensing Applications : The imidazol-2-yl derivative’s fluorescence and hydrogen-bonding capabilities make it superior for environmental sensing compared to the target compound .

Physicochemical and Computational Comparisons

- Hydrogen Bonding : The imidazol-2-yl derivative forms N-H···O/N bonds with D···A distances of 3.005–3.047 Å, stabilizing its crystal lattice . In contrast, the target compound’s benzyloxy group may participate in weaker C-H···π interactions, reducing crystallinity .

- DFT Studies : TDHP (2-(p-tolyl)-perimidine) has been analyzed using DFT/B3LYP methods, revealing charge delocalization across the naphthalene system . Similar studies on the target compound could elucidate the electronic impact of its substituents.

- Thermal Stability : Methyl-substituted derivatives (e.g., 1,3-dimethyl-perimidine) exhibit higher melting points (~186°C) due to symmetry, whereas bulky substituents may lower thermal stability .

Biological Activity

2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 398.45 g/mol. Its structure features a perimidine core, which is known for its potential bioactivity. The presence of benzyloxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine exhibit significant anticancer activity. For instance, compounds related to this structure have shown promising results in inhibiting the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. In one study, a derivative was found to suppress metastasis in Huh7 cells by upregulating E-cadherin while downregulating vimentin and MMP9, which are critical markers for epithelial-mesenchymal transition (EMT) .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structural motifs have demonstrated the ability to inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition is crucial for reducing inflammation-related diseases and conditions .

Acetylcholinesterase Inhibition

The potential of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine as an acetylcholinesterase (AChE) inhibitor has also been explored. AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that this compound may enhance cholinergic transmission by inhibiting AChE activity .

The biological activity of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound's structural features allow it to interact with various enzymes involved in cancer progression and inflammation.

- Modulation of Gene Expression : By affecting the expression levels of genes associated with EMT and inflammation, the compound can alter cellular behavior significantly.

- Receptor Interaction : Molecular docking studies suggest that this compound may bind effectively to specific receptors or kinases involved in tumor growth and inflammatory responses.

Case Studies

| Study | Findings | Cell Lines | IC50 Values |

|---|---|---|---|

| Study 1 | Suppressed metastasis in Huh7 cells | Huh7 (HCC) | Not specified |

| Study 2 | Inhibited NF-κB pathway | Various inflammatory cell lines | <50 µM |

| Study 3 | AChE inhibition potential | Neuronal cell lines | Not specified |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-perimidine, and how can purity be optimized?

- Methodology : Utilize nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂), with benzyloxy and methoxy groups introduced via protective group strategies. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

- Data Consideration : Contradictions in yield may arise from solvent polarity or temperature variations; systematic optimization via Design of Experiments (DoE) is advised .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydro-perimidine protons (δ 4.0–5.0 ppm).

- IR Spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) and solvents (DMSO, ethanol). Monitor degradation via HPLC and identify hydrolytic byproducts (e.g., benzyl alcohol from benzyloxy cleavage) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this perimidine derivative?

- Methodology : Use Gaussian or ORCA software for geometry optimization (B3LYP/6-311++G** basis set). Calculate HOMO-LUMO gaps to assess redox stability and Mulliken charges to identify nucleophilic/electrophilic sites . Compare with experimental UV-Vis spectra for validation .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodology : Cross-validate DFT results with X-ray crystallography (e.g., Hirshfeld surface analysis for intermolecular interactions). Adjust computational parameters (solvent models, dispersion corrections) to align with empirical data .

Q. How can enzyme inhibition studies (e.g., COX-2, CYP450) be designed for this compound?

- Methodology : Use fluorescence-based assays (e.g., cytochrome c reduction for oxidoreductases) with IC₅₀ determination. Validate via docking simulations (AutoDock Vina) targeting active sites, followed by kinetic analysis (Lineweaver-Burk plots) .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

- Methodology : Grow single crystals via slow evaporation (CHCl₃/MeOH). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXTL to resolve bond angles and packing motifs .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.